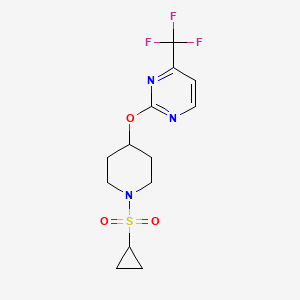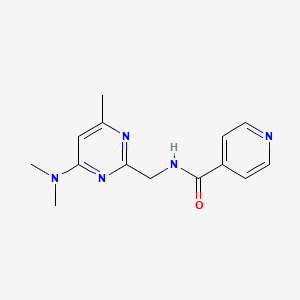
5-Chloro-2-fluorophenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluorophenylacetylene is a chemical compound with the molecular formula C8H4ClF. It is used in research and development .
Synthesis Analysis
The synthesis of this compound involves a copper-promoted hydration reaction . The key annulation step involves the hydration of the C–F bond of 2-fluorophenylacetylene derivatives followed by an intramolecular annulation .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with a chlorine atom and a fluorine atom attached to it . The acetylenic group is also attached to the phenyl ring .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily hydration reactions . These reactions are promoted by copper and result in the formation of benzo[b]furan and benzo[b]thiophene derivatives .
Mechanism of Action
Target of Action
It’s known that this compound is often used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 5-Chloro-2-fluorophenylacetylene interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups. In the transmetalation step, the organoboron compounds are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involving this compound affects the carbon-carbon bond formation pathway . This pathway is crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler ones. The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of complex organic compounds from simpler ones . These compounds can have various applications, including in the development of pharmaceuticals and materials.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these reagents . Additionally, factors such as temperature, solvent, and the presence of other functional groups in the reaction mixture can also influence the reaction outcome .
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Chloro-2-fluorophenylacetylene is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. However, its limited solubility in water can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 5-Chloro-2-fluorophenylacetylene. One potential direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. Additionally, further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 5-Chloro-2-fluorophenylacetylene can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-chloro-2-fluoroaniline with propargyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound with a yield of around 70%.
Scientific Research Applications
5-Chloro-2-fluorophenylacetylene has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-ethynyl-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSKEHSKFRAUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

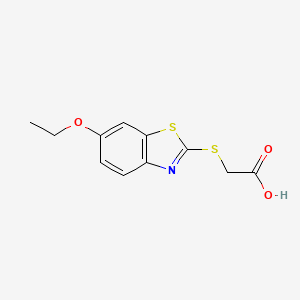
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2622784.png)
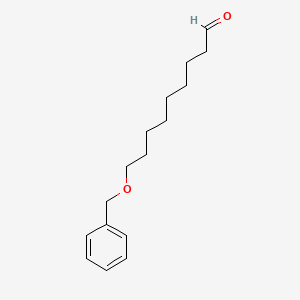
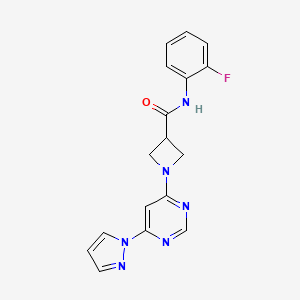
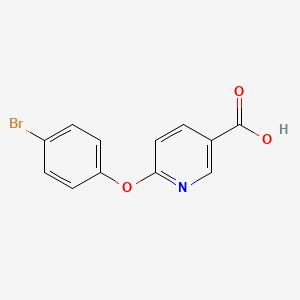
![6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2622790.png)
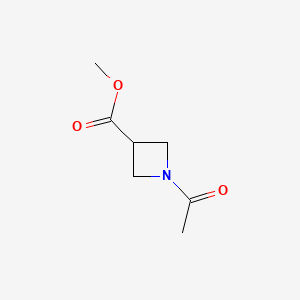
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine](/img/structure/B2622792.png)
![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2622796.png)
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)
